2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
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Overview
Description
2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL is a complex organic compound with the molecular formula C18H15N5O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 8-methoxy-4-methylquinazoline with an appropriate amine, followed by cyclization and further functionalization to introduce the hydroxyl group at the 4-position . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to the translationally controlled tumor protein (TCTP), leading to the downregulation of TCTP expression and upregulation of p53 expression. This interaction results in cell cycle arrest and inhibition of tumor growth .
Comparison with Similar Compounds
2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL can be compared with other quinazoline derivatives such as:
4-Hydroxy-2-methylquinoline: Similar in structure but lacks the methoxy and amino groups, leading to different chemical properties and biological activities.
2-Methyl-4-quinolinamine:
The uniqueness of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O2/c1-10-11-7-5-9-14(25-2)15(11)21-17(19-10)23-18-20-13-8-4-3-6-12(13)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
XCQJPNOYQIHRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
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